(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furfural and 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan and phenyl rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
(2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(Fur-2-yl)-3-phenylprop-2-en-1-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(2E)-1-(Fur-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a trifluoromethyl group, leading to variations in reactivity and activity.
Uniqueness
The presence of the trifluoromethyl group in (2E)-1-(Fur-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one imparts unique electronic and steric effects, enhancing its stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar chalcones.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)11-6-3-10(4-7-11)5-8-12(18)13-2-1-9-19-13/h1-9H/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJAZCGFQCBNX-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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